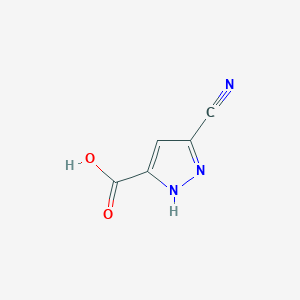

3-cyano-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-2-3-1-4(5(9)10)8-7-3/h1H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSMOUACTOCHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623036 | |

| Record name | 3-Cyano-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187361-13-2 | |

| Record name | 3-Cyano-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-cyano-1H-pyrazole-5-carboxylic acid

Abstract

3-cyano-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its rigid, functionalized scaffold is a common feature in a variety of biologically active agents. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for its preparation, designed for researchers, medicinal chemists, and process development scientists. The narrative emphasizes a multi-step approach commencing with the formation of a pyrazole core, followed by strategic functional group interconversions. Each step is detailed with mechanistic insights, step-by-step protocols, and critical process parameters, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of compounds targeting a wide array of biological targets. The title compound, this compound (CAS 1187361-13-2), is of particular interest due to its bifunctional nature. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the carboxylic acid provides a key site for amide bond formation or salt formation, making it an exceptionally versatile synthon for library synthesis and lead optimization.

This guide details a reliable, three-stage synthetic strategy that prioritizes regiochemical control and utilizes well-established, high-yielding chemical transformations. The chosen pathway involves:

-

Formation of a pyrazole ester core.

-

Regioselective bromination to install a handle for functionalization.

-

Palladium-catalyzed cyanation to introduce the nitrile group.

-

Saponification to yield the final carboxylic acid.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a practical approach to the target molecule. The synthesis is disconnected through key functional group interconversions, leading back to simple, commercially available starting materials. The primary disconnections are the hydrolysis of the carboxylic acid to its ethyl ester, the conversion of the cyano group back to a bromine atom, and the deconstruction of the pyrazole ring into its fundamental building blocks: a hydrazine and a β-dicarbonyl equivalent.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway: Protocols and Mechanistic Insights

This section provides a detailed, step-by-step guide for the synthesis, grounded in established chemical principles.

Stage 1: Synthesis of the Pyrazole Core: Ethyl 1H-pyrazole-5-carboxylate

The foundation of this synthesis is the construction of the pyrazole ring using the classical Knorr pyrazole synthesis. This involves the cyclocondensation reaction between a hydrazine and a 1,3-dielectrophile.[1] In this case, diethyl ethoxymethylenemalonate serves as a versatile and effective 1,3-dielectrophile precursor.

Workflow Diagram: Knorr Cyclocondensation

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-1H-pyrazole-5-carboxylic Acid

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole moiety stands out as a privileged heterocyclic scaffold.[1] These five-membered rings, containing two adjacent nitrogen atoms, are cornerstones in the design of a vast array of pharmacologically active agents, demonstrating activities that span anti-inflammatory, anticancer, and antimicrobial applications.[2][3] Their unique electronic properties and ability to participate in hydrogen bonding allow them to serve as versatile bioisosteres for other aromatic systems, often leading to improved potency and optimized physicochemical properties such as aqueous solubility.

This guide focuses on a key derivative: 3-cyano-1H-pyrazole-5-carboxylic acid . This molecule is not merely another compound; it is a strategic building block used in the synthesis of more complex, biologically active molecules.[4][5] The presence of three distinct functional groups—the pyrazole ring, a nitrile (cyano group), and a carboxylic acid—provides multiple reaction handles for synthetic chemists. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for researchers, scientists, and drug development professionals seeking to leverage its potential in creating next-generation therapeutics.[1][6] This document provides a comprehensive analysis of these properties, grounded in established experimental methodologies and theoretical predictions.

Core Physicochemical Profile

A summary of the key physicochemical properties of this compound is presented below. These values are derived from a combination of predicted data and information from chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 1187361-13-2 | [7][8] |

| Molecular Formula | C₅H₃N₃O₂ | [7][9][10] |

| Molecular Weight | 137.10 g/mol | [7][9][10] |

| Appearance | White to light yellow solid | [11][12] |

| Boiling Point | 489.3 ± 30.0 °C (Predicted at 760 mmHg) | [11] |

| pKa | 3.42 ± 0.10 (Predicted) | [11][12] |

| Storage Conditions | 2-8°C, dry environment | [4][10][11] |

Detailed Analysis of Physicochemical Characteristics

Molecular Structure and Acidity (pKa)

The structure of this compound features a highly functionalized pyrazole ring. The carboxylic acid group at the 5-position is the primary acidic center. The predicted pKa of approximately 3.42 indicates it is a moderately strong organic acid, comparable to other carboxylic acids.[11][12] This acidity is a critical determinant of its behavior in biological systems and during experimental procedures.

-

Causality of Acidity: The pKa value is a direct measure of the ease with which the carboxylic proton can be donated. At a physiological pH of ~7.4, the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion. This ionization is crucial for its solubility in aqueous media and its ability to form ionic interactions with biological targets. The Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), governs this equilibrium and is the theoretical foundation for pKa determination by titration.[13]

Solubility Profile

-

Aqueous Solubility: The presence of both a polar carboxylic acid and a pyrazole ring, which can act as both a hydrogen bond donor and acceptor, suggests some solubility in water.[14] However, the overall molecule is relatively small, which generally favors water solubility.

-

pH-Dependent Solubility: Due to its acidic nature, the compound's solubility in aqueous solutions is highly pH-dependent. It is expected to be poorly soluble in acidic solutions (pH < pKa) but will readily dissolve in basic solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate) through the formation of a water-soluble carboxylate salt.[14][15] This property is the basis for its purification via acid-base extraction.

-

Organic Solvent Solubility: The molecule's polarity suggests it will be soluble in polar organic solvents like ethanol, methanol, and dimethylformamide (DMF), which are often used as solvents in its synthesis.[16][17]

Spectroscopic and Crystallographic Properties

Definitive structural confirmation relies on a combination of spectroscopic and crystallographic techniques.

-

Spectroscopy (NMR, IR, MS): Spectroscopic data is available for this compound.[18]

-

¹H NMR would reveal signals corresponding to the protons on the pyrazole ring.

-

¹³C NMR would show distinct peaks for the carbon atoms in the cyano, carboxylic acid, and pyrazole ring systems.[19]

-

IR Spectroscopy would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C≡N stretch of the nitrile group.

-

Mass Spectrometry would confirm the molecular weight of 137.10 g/mol .[7]

-

-

X-ray Crystallography: For pyrazole derivatives, single-crystal X-ray crystallography is the gold standard for elucidating the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[2] This technique provides invaluable insight into the solid-state conformation and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.[2][20] Understanding these interactions is crucial for rational drug design and comprehending structure-activity relationships (SAR).[2]

Experimental Protocols for Physicochemical Characterization

The following sections provide authoritative, step-by-step methodologies for determining the core physicochemical properties of this compound.

Protocol 1: Determination of Solubility Profile

This protocol establishes a qualitative solubility profile across a range of solvents, a critical first step in handling a new compound.

Objective: To determine the solubility of the compound in water, aqueous acidic and basic solutions, and common organic solvents.

Methodology:

-

Preparation: Label a series of small test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, 5% NaHCO₃, Ethanol, Hexane).

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.[15]

-

Solvent Addition: Add 0.75 mL of the respective solvent to each tube in portions (e.g., 3 x 0.25 mL).[15]

-

Mixing: After each addition, shake the test tube vigorously for at least 30-60 seconds.[15][21]

-

Observation: Visually inspect the tube for dissolution. Classify as 'soluble' (dissolves completely), 'partially soluble', or 'insoluble'.[21]

-

Confirmation for Basic Solutions: For the tube containing 5% NaOH where the compound dissolves, slowly add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[14]

Causality and Trustworthiness: This systematic approach is a self-validating system. Observing solubility in NaOH or NaHCO₃ but not in water or HCl strongly indicates the presence of an acidic functional group.[14][22] The precipitation upon re-acidification confirms this chemical interaction, providing trustworthy evidence of the compound's acidic nature.

Caption: Workflow for determining the solubility class of an organic compound.

Protocol 2: pKa Determination by Potentiometric Titration

This protocol provides a highly accurate method for experimentally verifying the predicted pKa.

Objective: To determine the acid dissociation constant (pKa) of the compound by monitoring pH changes during titration with a strong base.

Methodology:

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[23]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (approx. 100 mL). Gentle warming may be used if necessary, followed by cooling to room temperature.[13] A co-solvent like ethanol can be used if water solubility is low, but this will yield an apparent pKa (pKa*).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

-

Titration: Titrate the solution with a standardized strong base solution (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).[23]

-

Data Recording: Record the pH of the solution after each increment of titrant is added, allowing the reading to stabilize.[23]

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

-

pKa Determination:

-

Identify the equivalence point, which is the point of maximum slope on the titration curve (the steepest part of the 'S' shape).[13]

-

Determine the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH used to reach the equivalence point).

-

The pKa is equal to the pH of the solution at the half-equivalence point.[13][24]

-

Causality and Trustworthiness: This method is based on the Henderson-Hasselbalch equation. At the half-equivalence point, exactly half of the acid ([HA]) has been converted to its conjugate base ([A⁻]). At this specific point, [HA] = [A⁻], the logarithmic term log([A⁻]/[HA]) becomes log(1), which is zero. Therefore, the equation simplifies to pH = pKa, providing a direct and reliable measurement.[13] Performing the titration in triplicate ensures the robustness and reproducibility of the result.[23]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 3: Characterization by Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for obtaining the definitive solid-state structure of the compound.

Objective: To determine the three-dimensional molecular structure and crystal packing of this compound.

Methodology:

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Selection and Mounting: Select a high-quality, defect-free single crystal under a polarizing microscope and mount it on a goniometer head.[2]

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or other phasing techniques to generate an initial electron density map.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.[20]

-

-

Data Analysis and Visualization: Analyze the final refined structure to understand molecular conformation, hydrogen bonding patterns, and other intermolecular interactions that define the crystal lattice.[2]

Causality and Trustworthiness: X-ray diffraction is a primary, non-destructive analytical technique. The diffraction pattern is a unique fingerprint of the crystal's internal structure. The refinement process mathematically fits a molecular model to this experimental data, resulting in a highly reliable and precise representation of the molecule in the solid state, which is fundamental for structure-based drug design.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of high-value pharmaceutical agents. A thorough understanding of its core physicochemical properties—acidity, solubility, and solid-state structure—is not merely academic but is a practical necessity for its effective application. The predicted pKa of ~3.42 highlights its acidic character, which dictates its pH-dependent solubility and provides a handle for purification. The experimental protocols detailed herein provide a robust framework for researchers to verify these properties, ensuring data integrity and enabling the rational design of synthetic routes and novel molecular entities. By grounding our understanding in these fundamental principles, the scientific community can more effectively unlock the full potential of this valuable pyrazole building block.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 5. chemscene.com [chemscene.com]

- 6. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. echemi.com [echemi.com]

- 9. capotchem.cn [capotchem.cn]

- 10. This compound [myskinrecipes.com]

- 11. This compound CAS#: 1187361-13-2 [chemicalbook.com]

- 12. This compound | 1187361-13-2 [amp.chemicalbook.com]

- 13. web.williams.edu [web.williams.edu]

- 14. www1.udel.edu [www1.udel.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. rsc.org [rsc.org]

- 18. This compound(1187361-13-2) 1H NMR spectrum [chemicalbook.com]

- 19. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. chem.ws [chem.ws]

- 22. scribd.com [scribd.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure of 3-cyano-1H-pyrazole-5-carboxylic acid

Disclaimer: As of the latest search, a publicly deposited crystal structure for 3-cyano-1H-pyrazole-5-carboxylic acid (CAS 1187361-13-2) was not available in open crystallographic databases. This guide is therefore presented as a comprehensive, field-proven methodological framework for its synthesis, crystallization, and ultimate crystal structure determination and analysis. The protocols and expected results described herein are based on established principles of synthetic chemistry, crystallography, and analysis of analogous molecular structures.

Introduction: The Significance of a Privileged Scaffold

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The pyrazole nucleus is considered a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to serve as a versatile framework for developing novel therapeutic agents.[1] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]

The specific combination of a carboxylic acid, a cyano group, and the pyrazole N-H provides a rich array of hydrogen bond donors and acceptors within a compact, semi-rigid structure. This makes this compound an ideal starting point for designing molecules with high specificity for biological targets through structure-based drug design.[4][5] However, the rational design of such molecules is fundamentally dependent on a precise understanding of the three-dimensional arrangement of its functional groups, which can only be unambiguously determined through single-crystal X-ray diffraction. This guide outlines the complete workflow to achieve this goal.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

The primary challenge in any crystallographic study is obtaining a high-quality single crystal. This process begins with the synthesis of pure material followed by a meticulous crystallization screening process.

Proposed Synthesis Route

While various methods exist for pyrazole synthesis, a common and effective approach involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent.[6] A plausible route to the ethyl ester precursor of the target molecule involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine, followed by hydrolysis to yield the final carboxylic acid.

Protocol: Single Crystal Growth

The goal of crystallization is to allow molecules to self-assemble slowly into a highly ordered, three-dimensional lattice. The presence of strong hydrogen-bonding motifs in the target molecule is advantageous for forming a stable crystal lattice.

Materials:

-

High-purity (>98%) this compound powder.[7]

-

A selection of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, acetonitrile).

-

Small glass vials (1-4 mL).

Methodology: Slow Evaporation

-

Solubility Screening: Begin by testing the solubility of the compound in various solvents at room temperature to identify a solvent in which it is sparingly soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean glass vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

-

Monitoring: Observe the vial daily for the formation of small, transparent crystals with well-defined facets. The process can take several days to weeks.

Causality: Slow evaporation is chosen as a primary method because it is simple and effective for many organic acids. By allowing the solvent to leave the solution gradually, the concentration of the solute increases at a rate that favors the growth of a small number of large, well-ordered crystals rather than the rapid precipitation of a polycrystalline powder.

Crystal Structure Determination: A Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. The workflow is a self-validating system, where the quality of the final structural model is judged by statistical metrics derived directly from the experimental data.

Experimental Protocol

-

Crystal Selection and Mounting:

-

Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in all dimensions, transparent, and free of cracks or defects).

-

Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryoprotectant oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to higher resolution data.

-

Perform an initial unit cell determination to confirm the quality of the crystal.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam (typically Mo-Kα, λ = 0.71073 Å, or Cu-Kα, λ = 1.5418 Å).

-

-

Data Processing:

-

Integrate the raw diffraction images to determine the intensity of each reflection.

-

Apply corrections for experimental factors (e.g., Lorentz-polarization, absorption).

-

Scale and merge the data to create a final reflection file.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or dual-space algorithms to obtain an initial model of the atomic positions. This step resolves the "phase problem" inherent in diffraction data.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

-

Locate and refine hydrogen atoms from the difference Fourier map.

-

The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map. The resulting atomic coordinates are typically saved in a Crystallographic Information File (CIF).[8][9]

-

Visualization: SC-XRD Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction.

Hypothetical Structural Analysis: Unveiling the Molecular Architecture

While the specific structure is yet to be determined, we can predict the key structural features based on the known chemistry of pyrazoles and carboxylic acids.

Expected Crystallographic Data

The output of a successful structure determination would be a CIF file containing the data summarized below. The values are hypothetical but representative of a small organic molecule.

| Parameter | Expected Value | Significance |

| Chemical Formula | C₅H₃N₃O₂ | Confirms the elemental composition of the crystal. |

| Molecular Weight | 137.10 g/mol | Basic molecular property.[7] |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or Pca2₁ (example) | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a=5-10 Å, b=8-15 Å, c=10-20 Å | Dimensions of the unit cell. |

| α, β, γ (°) | α=γ=90°, β=90-110° (for Monoclinic) | Angles of the unit cell. |

| Volume (ų) | 600 - 1200 ų | Volume of the unit cell. |

| Z | 4 or 8 | Number of molecules in the unit cell. |

| R-factor (R1) | < 0.05 | A key indicator of the agreement between the model and the experimental data. |

| Goodness-of-Fit (GooF) | ~1.0 | A statistical measure of the quality of the refinement. |

Intermolecular Interactions: The Hydrogen-Bonding Network

The most insightful aspect of the crystal structure will be the supramolecular assembly driven by hydrogen bonding. The molecule possesses three key functional groups for this purpose:

-

Carboxylic Acid (COOH): A very strong hydrogen bond donor (O-H) and acceptor (C=O). Carboxylic acids frequently form robust, planar dimeric synthons via a pair of O-H···O=C hydrogen bonds.[10]

-

Pyrazole Ring (N-H): An effective hydrogen bond donor.

-

Cyano Group (C≡N): A moderate hydrogen bond acceptor.

It is highly probable that the crystal packing will be dominated by the formation of carboxylic acid dimers. These dimers would then act as larger building blocks, likely linked into sheets or chains by secondary N-H···N≡C hydrogen bonds between the pyrazole and cyano groups of adjacent dimers. This creates a highly stable, extended network that dictates the physical properties of the solid state.

Visualization: Predicted Hydrogen Bonding Motif

Caption: Predicted H-bonding: Carboxylic acid dimer and pyrazole-nitrile linkage.

Application in Structure-Based Drug Design

Determining the crystal structure of this compound is not merely an academic exercise. It provides critical, actionable data for drug development professionals.

-

Conformational Analysis: The structure reveals the preferred conformation and planarity of the pyrazole ring and its substituents.

-

Pharmacophore Modeling: It provides the precise 3D vector relationships between hydrogen bond donors and acceptors. This information is the foundation for building pharmacophore models used in virtual screening to identify potential drug candidates.

-

Fragment-Based Design: As a molecular fragment, its exact 3D structure allows computational chemists to accurately dock it into the active site of a target protein (e.g., a kinase) and predict how it will interact, guiding the synthesis of more complex and potent inhibitors.

In essence, the crystal structure transforms the molecule from a 2D chemical drawing into a 3D object with defined shape and electrostatic potential, enabling its rational deployment in the drug discovery pipeline.

Conclusion

While a published crystal structure for this compound remains to be seen, the pathway to its determination is clear and relies on established, robust scientific methodologies. Through careful synthesis, meticulous crystallization, and high-resolution single-crystal X-ray diffraction, the precise atomic architecture of this valuable scaffold can be elucidated. The resulting structural data, particularly the details of its hydrogen-bonding capabilities, will provide an invaluable blueprint for the rational design of next-generation therapeutics, empowering researchers to fully exploit the potential of this privileged chemical framework.

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. capotchem.com [capotchem.com]

- 8. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 9. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Spectroscopic and Structural Elucidation of 3-cyano-1H-pyrazole-5-carboxylic acid: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of 3-cyano-1H-pyrazole-5-carboxylic acid (CAS: 1187361-13-2), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As a bifunctional molecule featuring a nitrile, a carboxylic acid, and a pyrazole core, its unambiguous structural confirmation is paramount for researchers in drug development and chemical synthesis. This document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical techniques and the interpretation of the resulting spectra.

Molecular Structure and Tautomerism: The Pyrazole Core

This compound possesses a molecular formula of C₅H₃N₃O₂ and a molecular weight of 137.10 g/mol .[2] A critical feature of N-unsubstituted pyrazoles is the phenomenon of prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. This dynamic equilibrium can influence the observed spectroscopic properties, particularly in NMR.[3][4] Understanding this behavior is essential for accurate spectral interpretation.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[5] For this compound, both ¹H and ¹³C NMR, supplemented by 2D techniques, provide a complete picture of the molecular framework.

Expertise & Experience: Interpreting the Spectra

The proton NMR spectrum is expected to be simple, featuring a single signal for the pyrazole ring proton (H4) and a broad signal for the exchangeable protons of the carboxylic acid and the pyrazole N-H. The chemical shift of the H4 proton is influenced by the electron-withdrawing nature of both the cyano and carboxylic acid groups. In ¹³C NMR, distinct signals are anticipated for each of the five carbon atoms, with the nitrile and carboxyl carbons appearing at the downfield end of the spectrum. Due to the potential for rapid tautomeric exchange at room temperature, the signals for C3 and C5 may appear averaged. Low-temperature NMR experiments can be employed to slow this exchange, potentially resolving separate signals for each tautomer.[6]

Predicted NMR Spectroscopic Data

Note: The following data are predicted based on established chemical shift ranges for pyrazole derivatives and substituent effects. Actual experimental values may vary.

| ¹H NMR (DMSO-d₆, 400 MHz) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Singlet (s) | 1H | H4 |

| >13.0 | Broad Singlet (br s) | 2H | COOH, N-H |

| ¹³C NMR (DMSO-d₆, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (Carboxylic Acid) |

| ~140 | C5 |

| ~125 | C3 |

| ~115 | C≡N (Nitrile) |

| ~110 | C4 |

Trustworthiness: Self-Validating Protocols with 2D NMR

To unambiguously assign each signal and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential. The workflow below illustrates a self-validating system for structural confirmation.

Caption: 2D NMR experimental workflow for structural validation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate the H4 proton signal to the C4 carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton. We would expect to see correlations from the H4 proton to both the C3 and C5 carbons, confirming the pyrazole ring structure. Additionally, the N-H proton may show correlations to C3 and C5, helping to identify them.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of this compound.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow observation of exchangeable -OH and -NH protons.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary depending on the sample concentration.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.

Expertise & Experience: Key Vibrational Modes

The most prominent features will be the very broad O-H stretch of the carboxylic acid dimer, the sharp C≡N stretch of the nitrile, and the strong C=O stretch of the carboxyl group. The presence of these three distinct bands provides strong evidence for the compound's identity.

-

O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, resulting in a very broad absorption band from approximately 3300 to 2500 cm⁻¹.[7]

-

C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity peak in the 2260-2240 cm⁻¹ region.[8]

-

C=O Stretch: The carbonyl group of a conjugated carboxylic acid will show a strong absorption between 1730 and 1700 cm⁻¹.[9]

-

C-O Stretch and O-H Bend: These vibrations, characteristic of carboxylic acids, will also be present in the fingerprint region.[9]

Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, very broad | O-H stretch (carboxylic acid dimer) |

| ~2250 | Medium, sharp | C≡N stretch (nitrile) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1300 | Strong | C-O stretch |

| ~940 | Medium, broad | O-H bend (out-of-plane) |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Gently grind 1-2 mg of the solid sample with an agate mortar and pestle.[10]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly.[10]

-

Transfer the mixture to a pellet die.

-

Pellet Formation: Apply pressure using a hydraulic press to form a clear, transparent pellet.

-

Background Collection: Place a blank KBr pellet in the FT-IR spectrometer and collect a background spectrum.

-

Sample Analysis: Replace the blank with the sample pellet and acquire the FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[11]

Expertise & Experience: Ionization and Fragmentation

Given the acidic nature of the carboxylic acid and the basic nitrogens of the pyrazole ring, the compound can be analyzed in both positive and negative ion modes.

-

Negative Ion Mode (ESI-): The most likely ion to be observed is the deprotonated molecule, [M-H]⁻, at an m/z corresponding to the molecular weight minus one proton.

-

Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, should be readily observed at an m/z corresponding to the molecular weight plus one proton.

Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide further structural confirmation. Key fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da) and COOH (45 Da).[12] Pyrazole rings can fragment through the loss of HCN (27 Da).[13]

Predicted Mass Spectrometry Data

-

Molecular Ion (ESI-): m/z 136.0 [M-H]⁻

-

Molecular Ion (ESI+): m/z 138.1 [M+H]⁺

-

Key Fragments (from [M-H]⁻):

-

m/z 118: Loss of H₂O

-

m/z 92: Loss of CO₂

-

-

Key Fragments (from [M+H]⁺):

-

m/z 120: Loss of H₂O

-

m/z 111: Loss of HCN

-

Caption: Plausible ESI-MS fragmentation pathways.

Experimental Protocol: ESI-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an ESI-compatible solvent such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to enhance ionization.[14]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes.

-

Tandem MS (MS/MS): If desired, perform fragmentation analysis by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and applying collision-induced dissociation (CID).

References

- 1. This compound | 1187361-13-2 [sigmaaldrich.com]

- 2. 1187361-13-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. peptid.chem.elte.hu [peptid.chem.elte.hu]

The Solubility Profile of 3-Cyano-1H-pyrazole-5-carboxylic Acid: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-cyano-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this guide synthesizes information on its physicochemical properties, predicts its solubility behavior in various organic solvents based on structural analogues, and provides detailed, field-proven experimental protocols for researchers to determine its solubility with high fidelity. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a rational approach to solvent selection and formulation development involving this compound.

Introduction

This compound is a key building block in the synthesis of a diverse range of biologically active molecules. Its rigid pyrazole scaffold, coupled with the electron-withdrawing cyano group and the acidic carboxylic acid moiety, makes it an attractive synthon for the development of enzyme inhibitors, receptor antagonists, and novel materials. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. This guide aims to provide a comprehensive overview of the factors governing the solubility of this compound and to equip researchers with the necessary knowledge to conduct their own solubility assessments.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The key parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₃N₃O₂ | [1] |

| Molecular Weight | 137.10 g/mol | [1] |

| Appearance | White to light yellow solid | --- |

| Predicted pKa | 3.42 ± 0.10 | --- |

| IUPAC Name | This compound | --- |

The presence of both a hydrogen bond donor (the carboxylic acid proton and the pyrazole N-H) and multiple hydrogen bond acceptors (the two nitrogen atoms of the pyrazole ring, the carbonyl oxygen, and the cyano nitrogen) suggests that hydrogen bonding will play a significant role in its solubility. The predicted pKa indicates that it is a moderately strong organic acid.

Caption: Molecular structure of this compound.

Factors Influencing Solubility: A Predictive Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several factors will dictate its solubility profile.

-

Polarity: The molecule possesses both polar and non-polar characteristics. The pyrazole ring itself has some aromatic character and can be considered moderately polar. The carboxylic acid and cyano groups are highly polar functional groups capable of engaging in strong dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: As a proficient hydrogen bond donor and acceptor, its solubility will be significantly enhanced in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

-

Acid-Base Properties: The acidic nature of the carboxylic acid group (predicted pKa ≈ 3.42) means that its solubility will be dramatically higher in basic organic solvents (e.g., pyridine) or in the presence of a base, due to the formation of a highly polar carboxylate salt.

Based on these factors, we can predict the following general solubility trend:

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in basic solvents like pyridine. Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol. Low to Negligible Solubility: Expected in non-polar solvents like hexane, toluene, and diethyl ether.

Comparative Solubility Data of Structural Analogues

To provide a more quantitative, albeit comparative, perspective, the following table summarizes the solubility of structurally related compounds: nicotinic acid and isonicotinic acid (isomers of pyridine carboxylic acid), and 3-cyanopyridine and 4-cyanopyridine. These molecules share key functional groups or structural motifs with the target compound.

| Solvent | Nicotinic Acid ( g/100 mL) | Isonicotinic Acid ( g/100 mL) | 3-Cyanopyridine (g/L) | 4-Cyanopyridine ( g/100 mL) |

| Water | 1.67 (at 25 °C) | 5.2 (at 25 °C) | 135 (at 20 °C)[2] | 3.2 (at 16.4 °C)[3] |

| Ethanol | Soluble[4] | Soluble[5] | Soluble[6][7] | Soluble[3] |

| Acetone | Soluble[6] | --- | Soluble[6] | --- |

| Diethyl Ether | Slightly Soluble[6] | Insoluble[5] | Soluble[6][7] | Soluble[3] |

| Benzene | --- | Insoluble[5] | Soluble[7] | Soluble[3] |

| DMSO | ~100 mg/mL[8] | --- | Soluble[8] | --- |

| Dimethylformamide | ~100 mg/mL[8] | --- | --- | --- |

Disclaimer: This data is for comparative purposes only and may not be directly representative of the solubility of this compound.

The data for the cyanopyridines indicates good solubility in a range of polar organic solvents.[2][3][6][7][8] Nicotinic and isonicotinic acids also show solubility in polar solvents, particularly those capable of hydrogen bonding.[4][5][6][8]

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a systematic experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique.

Isothermal Shake-Flask Method

This method involves equilibrating a suspension of the solid compound in the solvent of interest at a constant temperature, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique.

Protocol:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation. b. Add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications). b. Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the time to reach equilibrium by sampling at different time points.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC. c. Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the supernatant.

-

Data Reporting: a. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L. b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be extensively published, a comprehensive understanding of its physicochemical properties and the solubility of structurally related compounds allows for a reasoned prediction of its solubility profile. It is anticipated that this compound will exhibit favorable solubility in polar aprotic and polar protic solvents, with limited solubility in non-polar media. For researchers requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The information presented herein serves as a valuable starting point for any research or development activities involving this compound, facilitating informed decisions in process development, formulation, and experimental design.

References

- 1. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. chembk.com [chembk.com]

- 4. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermal Stability of 3-Cyano-1H-pyrazole-5-carboxylic Acid

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Thermal stability, in particular, is a critical parameter that influences every stage of the pharmaceutical pipeline, from synthesis and purification to formulation, storage, and ultimately, patient safety. This guide provides a detailed technical framework for evaluating the thermal stability of 3-cyano-1H-pyrazole-5-carboxylic acid (CAS 1187361-13-2), a heterocyclic compound with potential applications in medicinal chemistry.

While specific, publicly available experimental data on the thermal decomposition of this compound is limited, this document serves as a comprehensive roadmap. It outlines the necessary experimental protocols, explains the underlying scientific principles, and discusses the interpretation of potential results based on established knowledge of related pyrazole derivatives.[1][2] This guide is designed to empower researchers to conduct a thorough and scientifically sound assessment of this compound's thermal characteristics.

Introduction to this compound

Molecular Structure and Properties:

This compound is a small organic molecule featuring a pyrazole ring substituted with both a cyano and a carboxylic acid group. These functional groups are key to its reactivity and potential utility as a building block in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 1187361-13-2 | [3] |

| Molecular Formula | C₅H₃N₃O₂ | [4] |

| Molecular Weight | 137.10 g/mol | [4][5] |

| Appearance | White to light yellow solid | [6] |

| Predicted Boiling Point | 489.3 ± 30.0 °C | [5][6] |

| Predicted pKa | 3.42 ± 0.10 | [6] |

The presence of the pyrazole core, a common scaffold in pharmaceuticals, along with the reactive cyano and carboxylic acid moieties, suggests its potential as a precursor for various bioactive compounds. Understanding its stability under thermal stress is crucial for its handling and application.

The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or intermediate is not merely an academic data point; it has profound practical implications:

-

Synthesis and Purification: Many synthetic steps and purification techniques, such as distillation and recrystallization, require elevated temperatures. Knowledge of the decomposition temperature is essential to prevent degradation and ensure the purity of the final product.

-

Manufacturing and Formulation: Processes like milling, granulation, and drying can generate heat. An unstable compound may decompose, leading to loss of potency, formation of toxic byproducts, and batch-to-batch inconsistency.

-

Storage and Shelf-life: The Arrhenius equation dictates that the rate of chemical reactions, including degradation, increases with temperature. Determining a compound's thermal stability is a cornerstone of establishing appropriate storage conditions and predicting its shelf-life.

-

Safety: Rapid, exothermic decomposition can pose significant safety hazards, including fire and explosion. A thorough thermal analysis is a critical component of a comprehensive safety assessment.[7]

Experimental Workflow for Assessing Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The following workflow outlines the key experiments and the rationale behind their application.

Caption: Experimental workflow for thermal stability assessment.

Preliminary Evaluation

Protocol: Melting Point Determination with Visual Observation

-

Sample Preparation: Place a small, representative sample of this compound into a capillary tube.

-

Instrumentation: Use a standard melting point apparatus with a variable heating rate and a magnified viewing window.

-

Procedure:

-

Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (e.g., 1-2 °C/min) through the approximate melting range.

-

Carefully observe the sample for any changes in appearance, such as color change, sublimation, or gas evolution, both before and during melting.

-

-

Data Recording: Record the temperature at which melting begins and the temperature at which the sample is completely molten. Note any visual signs of decomposition.

Expertise & Causality: This initial step is crucial. While a melting point is a basic physical property, careful observation can provide the first clues of thermal instability. For instance, a color change from white to brown before melting suggests decomposition. If significant decomposition occurs at or below the melting point, it indicates that the compound has limited thermal stability in the solid state.[8]

Quantitative Thermal Analysis

Protocol: Thermogravimetric Analysis (TGA)

-

Instrumentation: A thermogravimetric analyzer capable of precise temperature and mass measurement.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen) and an oxidizing atmosphere (e.g., air) to assess the influence of oxygen on decomposition.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: Heat from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 500-600 °C).

-

-

Data Analysis: Plot the sample mass as a function of temperature. The resulting TGA curve provides the onset temperature of decomposition (Tonset) and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help distinguish overlapping decomposition steps.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.

-

Experimental Conditions:

-

Atmosphere: Typically run under an inert nitrogen atmosphere.

-

Heating Rate: Use the same heating rate as in the TGA experiment (e.g., 10 °C/min) to allow for direct comparison of results.

-

Temperature Range: Cover the same range as the TGA experiment.

-

-

Data Analysis: The DSC curve plots the heat flow into or out of the sample as a function of temperature. Endothermic events (e.g., melting) will show a downward peak, while exothermic events (e.g., decomposition) will show an upward peak. The area under the peak corresponds to the enthalpy of the transition.

Trustworthiness & Self-Validation: Running both TGA and DSC provides a self-validating system. A mass loss event in the TGA curve that corresponds to an exothermic peak in the DSC curve is a strong confirmation of decomposition. The combination of these techniques allows for the clear differentiation between physical transitions (like melting) and chemical degradation.[9]

| Parameter | Information Provided | Relevance |

| Tonset (TGA) | Onset temperature of mass loss | Defines the upper limit of thermal stability. |

| Mass Loss % (TGA) | Stoichiometry of decomposition | Can provide clues about the initial decomposition products. |

| Melting Point (DSC) | Temperature of solid-to-liquid transition | A key physical property. |

| Enthalpy of Fusion (DSC) | Energy required for melting | Useful for purity assessment. |

| Decomposition Exotherm (DSC) | Heat released during decomposition | Crucial for safety hazard analysis. |

Evolved Gas Analysis (EGA)

To understand the decomposition pathway, it is vital to identify the gaseous products evolved during thermal degradation. This is achieved by coupling the TGA instrument to a gas analyzer.

Caption: Evolved Gas Analysis (EGA) workflow.

Protocol: TGA-MS and TGA-FTIR

-

Instrumentation: A TGA instrument connected via a heated transfer line to a mass spectrometer (MS) and/or a Fourier-transform infrared (FTIR) spectrometer.

-

Procedure: Conduct a TGA experiment as described in section 3.2. The gases evolved from the sample are continuously transferred to the MS and/or FTIR for analysis.

-

Data Analysis:

-

TGA-MS: Correlate the mass loss events from the TGA with the mass-to-charge ratio (m/z) of the evolved ions detected by the MS. This helps identify small, volatile decomposition products.

-

TGA-FTIR: Correlate the TGA data with the infrared absorption spectra of the evolved gases. This is particularly useful for identifying functional groups and small molecules like CO₂, CO, HCN, and H₂O.[2]

-

Predicted Decomposition Pathway of this compound

Based on the thermal decomposition of analogous pyrazole carboxylic acids and cyano-containing compounds, a plausible decomposition pathway for this compound can be proposed.[1][10]

The initial decomposition step is likely to involve the carboxylic acid group, which is the most thermally labile part of the molecule. Decarboxylation (loss of CO₂) is a common thermal degradation pathway for carboxylic acids.

Step 1: Decarboxylation The molecule is expected to lose carbon dioxide, a mass loss of 44 g/mol . This would leave a 3-cyano-1H-pyrazole fragment.

Step 2: Pyrazole Ring Opening and Fragmentation Following decarboxylation, the pyrazole ring itself will likely fragment at higher temperatures. The cleavage of C-N and C-C bonds can occur via radical mechanisms.[2] The cyano group may be released as hydrogen cyanide (HCN). The remaining fragments would likely lead to the evolution of nitrogen gas (N₂) and other small nitrogen-containing species.

Potential Gaseous Products to Monitor via EGA:

-

Carbon Dioxide (CO₂): m/z = 44 (MS), characteristic IR bands. Expected from the initial decarboxylation.

-

Hydrogen Cyanide (HCN): m/z = 27 (MS), characteristic IR bands. A likely product from the fragmentation of the cyano-substituted ring.

-

Nitrogen (N₂): m/z = 28 (MS). A common product from the decomposition of nitrogen-containing heterocycles.

-

Water (H₂O): m/z = 18 (MS). May be present from residual moisture or as a decomposition product.

-

Carbon Monoxide (CO): m/z = 28 (MS). Can be difficult to distinguish from N₂ by MS alone but has a distinct IR spectrum.

Conclusion and Recommendations

A thorough understanding of the thermal stability of this compound is essential for its safe and effective use in research and development. This guide provides a robust, multi-faceted experimental plan to fully characterize its thermal properties.

Key Recommendations:

-

Start with a preliminary assessment: Use melting point determination with careful visual observation to get an initial indication of thermal stability.

-

Employ quantitative techniques: Conduct TGA and DSC analyses under both inert and oxidizing atmospheres to determine the onset of decomposition and the associated energetic changes.

-

Identify decomposition products: Utilize TGA-MS and TGA-FTIR to elucidate the decomposition mechanism and identify potentially hazardous byproducts.

-

Prioritize safety: The presence of cyano and nitro functionalities in related pyrazoles suggests that decomposition can be energetic and may release toxic gases like HCN.[11] All thermal analyses should be conducted in a well-ventilated area with appropriate personal protective equipment.

By following the methodologies outlined in this guide, researchers can generate the critical data needed to confidently handle, store, and utilize this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. arctomsci.com [arctomsci.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound | 1187361-13-2 [sigmaaldrich.com]

- 6. This compound CAS#: 1187361-13-2 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Cyano-1H-pyrazole-5-carboxylic Acid Derivatives: Application Notes and Protocols

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of pyrazole are found at the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra). The specific substitution pattern of 3-cyano-1H-pyrazole-5-carboxylic acid offers a unique combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor/metal coordinating group (cyano), and a handle for further derivatization (carboxylic acid), making it a highly valuable building block for creating libraries of potential therapeutic agents. These derivatives have shown promise as anti-inflammatory, anticancer, antimicrobial, and antiviral agents[1][2][3].

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this compound and its subsequent conversion into diverse amide derivatives. The methodologies are designed to be robust and adaptable for researchers in drug development and synthetic chemistry.

Strategic Analysis of Synthetic Pathways

The synthesis of the target 3,5-disubstituted pyrazole core presents a significant regiochemical challenge. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine, can often lead to a mixture of regioisomers when an unsymmetrical dicarbonyl precursor is used[4][5]. To overcome this and achieve a reliable synthesis of the desired 3-cyano-5-carboxylic acid scaffold, a multi-step, function-group interconversion strategy is recommended. This approach prioritizes a reliable and regioselective cyclization to form a pyrazole precursor, which is then chemically modified to install the target cyano group.

The most logical and field-proven pathway involves three key stages:

-

Regioselective Pyrazole Formation: Synthesis of a 3-amino-1H-pyrazole-5-carboxylate precursor. This step is crucial for establishing the correct orientation of the functional groups.

-

Functional Group Interconversion: Conversion of the 3-amino group to a 3-cyano group via the Sandmeyer reaction. This classic transformation is a reliable method for installing a nitrile onto an aromatic ring[6][7][8].

-

Derivatization: Hydrolysis of the ester to the target carboxylic acid, followed by standard amide coupling reactions to generate a library of derivatives.

This strategic workflow is visualized below.

Caption: Strategic workflow for the synthesis of this compound derivatives.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate (Precursor)

This protocol describes the foundational cyclocondensation reaction to regioselectively form the pyrazole core. The choice of ethyl (2E)-2-cyano-3-ethoxyacrylate as the 1,3-dielectrophile is critical. The ethoxy group serves as a good leaving group, and its reaction with the two non-equivalent nitrogens of hydrazine hydrate preferentially leads to the formation of the 3-amino isomer.

Reaction Scheme:

Caption: Cyclocondensation to form the aminopyrazole precursor.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |

| Ethyl (2E)-2-cyano-3-ethoxyacrylate | 169.18 | 1.0 eq (0.1 mol) | 16.9 g |

| Hydrazine Hydrate (~64% N₂H₄) | 32.05 (N₂H₄) | 1.1 eq (0.11 mol) | ~6.8 mL |

| Ethanol (Absolute) | 46.07 | - | 200 mL |

Step-by-Step Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture: To the flask, add ethyl (2E)-2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol) and absolute ethanol (200 mL).

-

Hydrazine Addition: While stirring the solution at room temperature, add hydrazine hydrate (~6.8 mL, 0.11 mol) dropwise over 10-15 minutes. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Causality: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for both the initial nucleophilic attack and the subsequent cyclization/elimination steps, ensuring the reaction goes to completion.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate product precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol to yield a white to pale yellow solid.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 75-85%.

Protocol 2: Synthesis of Ethyl 3-cyano-1H-pyrazole-5-carboxylate via Sandmeyer Reaction

This protocol details the critical conversion of the 3-amino group to the 3-cyano group. The process involves two distinct stages: diazotization of the amine to form a reactive diazonium salt, followed by displacement with cyanide catalyzed by a copper(I) salt.

Reaction Scheme:

References

- 1. This compound | 1187361-13-2 [sigmaaldrich.com]

- 2. 1187361-13-2|this compound|BLD Pharm [bldpharm.com]

- 3. tdcommons.org [tdcommons.org]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. lscollege.ac.in [lscollege.ac.in]

Application Notes & Protocols: Leveraging 3-Cyano-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of drug design. Among these, the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has earned the status of a "privileged scaffold".[1][2] Its metabolic stability, versatile synthetic accessibility, and ability to engage in a wide range of non-covalent interactions with biological targets have made it a cornerstone in numerous FDA-approved drugs.[3][4] The unique electronic properties of the pyrazole core, featuring both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allow it to serve as a versatile bioisostere for other aromatic rings, often enhancing potency and improving physicochemical properties like solubility.[3]

This guide focuses on a particularly valuable, functionalized pyrazole building block: 3-Cyano-1H-pyrazole-5-carboxylic acid (CAS 1187361-13-2). This molecule is not merely a scaffold; it is a strategic tool, pre-loaded with two orthogonal, highly useful functional groups. The 5-carboxylic acid provides a robust handle for amide coupling, one of the most fundamental reactions in drug discovery, enabling the exploration of vast chemical space through late-stage diversification.[5][6] Simultaneously, the 3-cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, can be used to modulate the acidity of the pyrazole N-H, participate in crucial interactions with target proteins, or serve as a synthon for other functionalities.[7]

These dual functionalities make this compound an ideal starting point for developing libraries of compounds aimed at a multitude of biological targets, including kinases, metabolic enzymes, and other protein classes implicated in disease.[8][9]

Section 1: Core Synthetic Workflow & Derivatization

The primary utility of this compound lies in its role as a central scaffold for building molecular complexity. The most common and powerful application is the derivatization of the carboxylic acid moiety via amide bond formation.

Caption: General workflow for library synthesis using the pyrazole scaffold.

Protocol 1: General Amide Coupling via EDC/NHS Activation

This protocol describes the robust and widely used method for coupling the pyrazole carboxylic acid with a primary or secondary amine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS) generates a semi-stable activated ester, which efficiently reacts with the amine nucleophile.[10]

Rationale: Direct condensation of a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt. Coupling reagents like EDC activate the carboxyl group, making it highly electrophilic and susceptible to nucleophilic attack by the amine.[6] The addition of NHS traps the activated acid as an NHS ester, which is less prone to side reactions (like racemization if chiral centers are present) and more stable than the O-acylisourea intermediate formed with EDC alone.

Materials & Reagents:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.2 eq)

-

EDC hydrochloride (1.2 eq)

-

NHS (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

5% aqueous LiCl (for DMF workup), 1M HCl, saturated aqueous NaHCO₃, and brine

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

-

Activation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

-

Add NHS (1.2 eq) followed by EDC hydrochloride (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature (20-25 °C) for 30-60 minutes. The progress of the activation can be monitored by TLC or LC-MS by quenching a small aliquot with methanol to form the methyl ester.

-

Amine Coupling: In a separate vial, dissolve the desired amine (1.1-1.2 eq) in a small amount of DMF.

-

Add the amine solution and DIPEA (2.5-3.0 eq) to the pre-activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction's completion by TLC or LC-MS, checking for the disappearance of the starting carboxylic acid.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, repeat 2-3 times), followed by 1M HCl, saturated aqueous NaHCO₃, and finally brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final 3-cyano-1H-pyrazole-5-carboxamide.

Caption: Simplified mechanism of EDC/NHS mediated amide coupling.

Section 2: Applications in Drug Discovery - Case Studies

The true potential of this compound is demonstrated by its application in the synthesis of potent and selective enzyme inhibitors. The scaffold's rigid structure and defined vectoral orientation of its functional groups allow for precise probing of protein binding pockets.

Case Study: Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and some cancers. A study exploring heteroaryl-pyrazole carboxylic acids identified a lead compound, 3-(1-ethyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid, as an inhibitor of human carbonic anhydrase XII (hCA XII), an isoform highly expressed in hypoxic tumors.[11]

The study highlights a critical structure-activity relationship (SAR) point: the carboxylic acid moiety is essential for activity. X-ray crystallography revealed that the carboxylate group does not directly chelate the catalytic zinc ion, but instead forms key hydrogen bonds with backbone amides (Thr199 and Thr200) and a coordinated solvent molecule within the active site.[11] This displaces an ordered water network crucial for catalysis. While this specific study did not use the 3-cyano variant, it authoritatively establishes the vital role of the 5-carboxylic acid group in this target class, suggesting that derivatives of this compound could be potent CA inhibitors, with the cyano group potentially providing additional interactions or modulating electronic properties.

Case Study: Inhibition of Long Chain L-2-Hydroxy Acid Oxidase (Hao2)